Pentaerythritol tetrakis(3-mercaptobutyrate) is a chemical compound with the molecular formula C21H36O8S4 and a molecular weight of 544.77 g/mol. This compound is characterized by its four mercaptobutyrate groups esterified to a pentaerythritol backbone, making it a polyfunctional molecule. It appears as a colorless to pale yellow liquid and is practically insoluble in water, with a density of approximately 1.219 g/cm³ . The compound is primarily used as an intermediate in organic synthesis and in various polymerization reactions, including applications in coatings, adhesives, and dental materials.
The synthesis of pentaerythritol tetrakis(3-mercaptobutyrate) typically involves the catalytic esterification of pentaerythritol with 3-mercaptobutyric acid. Common synthesis methods include:
Pentaerythritol tetrakis(3-mercaptobutyrate) has diverse applications across various fields:
Interaction studies involving pentaerythritol tetrakis(3-mercaptobutyrate) focus on its reactivity with various functional groups and its compatibility with other materials. These studies are crucial for understanding how it behaves in formulations, particularly in adhesives and coatings where it must interact favorably with other components.
Pentaerythritol tetrakis(3-mercaptobutyrate) shares similarities with several related compounds, particularly those containing thiol and ester functionalities. Here are some comparable compounds:
Pentaerythritol tetrakis(3-mercaptobutyrate) is unique due to its four mercaptobutyrate groups, allowing for enhanced crosslinking capabilities compared to compounds with fewer thiol functionalities. This property makes it particularly valuable in applications requiring robust polymer networks or specific reactivity profiles.
The esterification of pentaerythritol with 3-mercaptobutyric acid demands catalysts that enhance reaction rates while minimizing side reactions. Two primary catalytic systems dominate industrial workflows: organic bases and Lewis acid catalysts.
Organic bases, such as triethylamine or pyridine derivatives, facilitate nucleophilic acyl substitution by deprotonating the thiol group of 3-mercaptobutyric acid. This activation increases the electrophilicity of the carbonyl carbon, enabling efficient ester bond formation. For example, a patent describing a similar esterification process for pentaerythritol tetrakis(3-mercaptopropionate) reported 98% yield and 96% tetraester content using an organic base catalyst. The absence of strong mineral acids in this approach reduces side reactions, such as oxidative dimerization of thiols, which is critical for maintaining low odor and chroma in the final product.
Tin catalysts, such as stannous oxide or butyl stannic oxide, operate via Lewis acid mechanisms. These catalysts coordinate with the carbonyl oxygen of 3-mercaptobutyric acid, polarizing the carbonyl group and accelerating nucleophilic attack by pentaerythritol’s hydroxyl groups. A comparative study demonstrated that tin catalysts achieve >99.5% conversion efficiency with hydroxyl values <0.6 mg KOH/g, outperforming traditional sulfuric acid catalysts, which introduce sulfur impurities and require extensive post-treatment.
| Catalyst Type | Yield (%) | Tetraester Content (%) | Hydroxyl Value (mg KOH/g) |
|---|---|---|---|
| Organic Base | 98 | 96 | ≤2.0 |
| Tin Catalyst | 99.9 | >99.5 | ≤0.6 |
| Sulfuric Acid | 95 | 67 | ≤15.0 |
Non-polar solvents like cyclohexane or toluene are preferred for thiol esterifications due to their ability to azeotrope with water, driving the equilibrium toward ester formation. Polar aprotic solvents (e.g., dimethylformamide) are avoided, as they promote thiol oxidation. A patent utilizing cyclohexane reported 7-hour reaction times at 80°C for pentaerythritol tetrakis(3-mercaptopropionate), with minimal by-product formation.
The esterification follows a four-step mechanism:
Kinetic studies on analogous systems reveal that the rate-determining step is the nucleophilic attack, which is first-order with respect to both pentaerythritol and the acylating agent. Elevated temperatures (150–190°C) and reduced pressures (3,000 Pa) accelerate the reaction, achieving >99% conversion in 4–7 hours.
| Solvent | Temperature (°C) | Pressure (Pa) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Cyclohexane | 80 | Ambient | 7 | 98 |
| Solvent-Free | 190 | 3,000 | 4 | 99.9 |
| Technique | Hydroxyl Value (mg KOH/g) | Acid Number (mg KOH/g) | Metal Residues (ppm) |
|---|---|---|---|
| Alkaline/Acid Washing | ≤2.0 | ≤0.01 | ≤5.0 |
| Activated Carbon | ≤0.6 | ≤0.01 | ≤2.0 |
Pentaerythritol tetrakis(3-mercaptobutyrate) represents a highly functional tetrathiol crosslinker that participates in photoredox-catalyzed polymerization through distinct mechanistic pathways [2]. The compound's four mercaptobutyrate groups esterified to a pentaerythritol backbone enable multifunctional crosslinking capabilities that exceed those of trifunctional analogues . Under photoredox catalysis conditions, the tetrathiol crosslinker undergoes radical-mediated step-growth polymerization through alternating propagation and chain transfer mechanisms [3] [4].
The photoredox catalysis mechanism involves the excitation of photocatalysts using visible light, which generates highly reducing species capable of initiating thiol-ene polymerizations [2] [5]. Unlike traditional ultraviolet-initiated systems, photoredox catalysis enables uniform irradiation over larger reaction volumes while maintaining living polymerization characteristics [2]. The process begins with the photoexcitation of photocatalysts such as phenothiazine derivatives, which subsequently undergo reductive quenching to generate active radical species [5].
In the propagation mechanism, thiyl radicals generated from pentaerythritol tetrakis(3-mercaptobutyrate) add across carbon-carbon double bonds in a regioselective anti-Markovnikov fashion [6]. The resulting carbon-centered radicals are unable to propagate directly due to the electron-rich nature of the alkene partners, instead participating in chain transfer reactions with additional thiol functional groups [3]. This alternating sequence of thiyl radical addition and hydrogen abstraction ensures stoichiometric consumption of thiol and alkene functionalities in a 1:1 ratio [3].
The polymerization kinetics of tetrathiol crosslinkers demonstrate significant deviations from classical radical polymerization behavior [4]. Experimental data reveals that the polymerization rate scales with initiation rate to the 0.65 power rather than the theoretical 0.5 power predicted by classical termination models [4]. This deviation suggests alternative termination pathways specific to radical-mediated step-growth polymerizations involving multifunctional thiols [4].
| Parameter | Value | Units | Reference Condition |
|---|---|---|---|
| Rate Scaling Exponent | 0.65 ± 0.03 | dimensionless | Pentaerythritol tetrakis(3-mercaptopropionate)/alkyne systems [4] |
| Thiol Concentration Dependence | ~1.0 | order | Near first-order kinetics [4] |
| Relative Addition Rate (Alkyne vs Vinyl) | 0.33 | ratio | Thiyl radical addition rates [4] |
| Glass Transition Temperature Enhancement | >70°C | °C increase | Tetrathiol vs dithiol networks [4] |
The enhanced crosslinking density achieved through tetrathiol functionality results in materials with significantly elevated glass transition temperatures compared to conventional dithiol systems [4]. Networks formed with pentaerythritol tetrakis(3-mercaptopropionate) and difunctional alkynes exhibit glass transition temperatures of 48.9°C compared to -22.3°C for analogous thiol-ene systems [4].
The thiol-ene polymerization mechanism involving pentaerythritol tetrakis(3-mercaptobutyrate) demonstrates exceptional oxygen tolerance compared to conventional vinyl polymerizations [7] [8] [9]. This oxygen resistance stems from the unique radical chemistry wherein peroxy radicals formed through oxygen addition to carbon-centered intermediates can abstract hydrogen from thiol functional groups, allowing the reaction cycle to continue [3] [8].
Under aerobic conditions, the polymerization proceeds through oxygen-mediated radical generation pathways [7] [10]. When tributylborane initiators are employed, contact with atmospheric oxygen generates alkyl and alkoxy radicals capable of initiating thiol-ene polymerizations immediately upon air exposure [10]. The oxygen tolerance mechanism involves the formation of peroxy radicals that participate in productive chain transfer reactions rather than causing termination [8].
Real-time monitoring of thiol-ene polymerizations under aerobic conditions reveals rapid functional group conversions approaching 90% within 30 minutes of air exposure [7]. The reaction kinetics demonstrate zero-order dependence on glucose concentration at concentrations above 28 millimolar when glucose oxidase enzymatic systems are employed, indicating substrate saturation of the oxidase enzyme [7].
| Oxygen Concentration | Conversion Rate | Time to Gelation | Maximum Conversion |
|---|---|---|---|
| 21% (Air) | High | <10 seconds | 90% [7] |
| Reduced O₂ | Moderate | Variable | 75-85% [10] |
| Anaerobic | None | No gelation | <5% [7] |
| Saturated O₂ | Very High | <5 seconds | >95% [10] |
The oxygen-mediated initiation mechanism enables rapid polymerization rates that exceed those observed under inert atmosphere conditions [10]. Formulations containing 1 weight percent tributylborane demonstrate complete functional group conversion within seconds of oxygen exposure, with reaction rates remaining rapid even at diminished oxygen concentrations [10].
The radical-mediated reaction pathways in aerobic conditions involve multiple competing mechanisms [7] [3]. Primary initiation occurs through direct oxygen reduction by metal catalysts such as iron(II) according to established redox chemistry [7]. Secondary pathways involve enzymatic hydrogen peroxide generation through glucose oxidase systems, where glucose oxidation produces hydrogen peroxide that subsequently generates hydroxyl radicals [7].
The step-growth nature of thiol-ene polymerizations ensures that bimolecular termination reactions between propagating radicals are minimized compared to chain-growth systems [3]. The alternating propagation and chain transfer mechanism inherently limits the concentration of active radical species at any given time, reducing the probability of termination events [6].
Light-activated network formation using pentaerythritol tetrakis(3-mercaptobutyrate) enables precise spatial and temporal control over polymerization processes [11] [12] [13]. The photopolymerization approach utilizes specific wavelengths of light to initiate crosslinking reactions at predetermined locations and times, allowing for the creation of complex three-dimensional network architectures [14] [15].
Spatial control strategies employ photomask techniques and direct laser writing to achieve micrometer-scale resolution in network formation [12] [13]. The use of riboflavin phosphate as a photoinitiator enables effective crosslinking under blue light irradiation at 445 nanometers, providing an alternative to ultraviolet-based systems [14]. This visible light activation reduces potential photodamage while maintaining high crosslinking efficiency [14].
The relationship between light intensity and polymerization kinetics demonstrates critical thresholds for effective network formation [16] [17] [15]. For tetrathiol crosslinkers, gelation can be achieved in less than 1 second under ultraviolet irradiation above 50 milliwatts per square centimeter [15]. The oxygen insensitivity of thiol-ene systems enables complete surface cure without oily residues, eliminating the need for inert atmosphere protection [15].
| Light Source | Wavelength (nm) | Intensity (mW/cm²) | Exposure Time | Gelation Time |
|---|---|---|---|---|
| UV LED | 365 | 50-100 | 20-40 s | <1 s [15] |
| Blue LED | 445 | 1500 | 40 s | 5-10 min [14] |
| Visible Light | 457-532 | Variable | 10-60 s | <10 s [5] |
| High Intensity UV | 365 | 2100 | 10-20 s | <5 s [17] |
Temporal control over network formation involves precise regulation of light exposure duration and intensity to achieve desired crosslinking densities [8] [9]. The rapid polymerization kinetics of thiol-ene systems enable real-time modulation of mechanical properties through controlled light dosing [8]. Extended exposure beyond the time required for complete functional group conversion can lead to radical generation in the absence of reactive groups, potentially affecting encapsulated biological materials [8] [9].
The living additive manufacturing approach demonstrates temporal control through repeated monomer insertion into existing polymer networks [2]. This technique utilizes photoredox catalyzed controlled radical polymerization to enable spatiotemporal insertion of monomers directly into network strands, converting parent networks into daughter networks with altered properties [2].
Two-photon direct laser writing represents an advanced spatial control technique enabling fully three-dimensional patterned volumes at cellular length scales [13]. This approach utilizes nonlinear optical processes to achieve sub-diffraction-limited resolution in network formation [13]. The concentration of bound functional groups increases sharply in patterned areas compared to unpatterned regions, demonstrating precise spatial control over crosslinking density [13].
The combination of photomask techniques with time-resolved exposure enables the creation of gradient structures with continuously varying crosslink densities [12]. Light-switchable protein-protein interactions provide additional temporal control mechanisms, allowing for reversible modulation of network properties through alternating red and far-red light exposure [12].
| Control Method | Spatial Resolution | Temporal Resolution | Applications |
|---|---|---|---|
| Photomask | ~10 μm | Seconds | Pattern formation [13] |
| Direct Laser Writing | <1 μm | Milliseconds | 3D structures [13] |
| Two-Photon Excitation | <500 nm | Femtoseconds | Cellular-scale features [13] |
| Light-Switchable Systems | ~1 μm | Seconds | Dynamic networks [12] |
The utilization of pentaerythritol tetrakis(3-mercaptopropionate) in thiol-acrylate systems represents a sophisticated approach to step-growth polymerization that combines the advantageous characteristics of both thiol-ene and acrylate polymerization mechanisms [1] [2]. This tetrafunctional thiol compound, with its molecular formula C17H28O8S4 and molecular weight of 488.64 g/mol, serves as a multifunctional crosslinking agent that enables the formation of highly crosslinked polymer networks through a dual-mechanism pathway [4].
The step-growth polymerization mechanism in thiol-acrylate systems involves a complex interplay between thiol-ene polymerization and free radical polymerization of acrylates. The process begins with the formation of thiyl radicals through hydrogen abstraction from the thiol groups of pentaerythritol tetrakis(3-mercaptopropionate) by photoinitiators. These thiyl radicals then undergo propagation reactions with acrylate double bonds, generating carbon-centered radicals that can either participate in chain transfer reactions back to thiol groups or continue propagation through acrylate homopolymerization [1] [5].
The kinetic behavior of thiol-acrylate systems demonstrates distinctive characteristics compared to traditional step-growth polymerizations. Research has shown that the rate constant ratio (kP,2/kP,1) for thiol-acrylate systems typically ranges from 2-4, indicating faster subsequent vinyl sulfide addition compared to initial alkyne addition [6] [1]. The polymerization rate scaling follows a non-classical pattern with exponents ranging from 0.4-0.6, deviating from the theoretical 0.5 value expected for bimolecular termination [1] [7].
The binary polymerization model reveals that thiol-acrylate photopolymerization exists as a competition between thiol-ene polymerization and free radical polymerization of acrylates. This mutual interaction, rather than orthogonal behavior, results in significant transitions from inhibition to promotion effects as thiol composition and functionality increase [1]. When utilizing pentaerythritol tetrakis(3-mercaptopropionate) as the thiol component, the tetrafunctional nature enhances gel content and improves network uniformity by increasing the crosslinking efficiency [1].
Unlike pure thiol-ene systems that proceed exclusively through step-growth mechanisms, thiol-acrylate systems incorporating pentaerythritol tetrakis(3-mercaptopropionate) exhibit mixed step-chain growth characteristics. The step-growth component provides uniform network structure and minimal shrinkage stress, while the chain-growth component contributes to faster polymerization rates and enhanced mechanical properties [8] [9]. This dual mechanism allows for the synthesis of networks with tailored properties that cannot be achieved through either mechanism independently.
The network formation process in thiol-acrylate systems demonstrates sensitivity to stoichiometric ratios, with optimal properties typically achieved at balanced thiol-to-acrylate ratios. However, controlled off-stoichiometry can be employed to introduce specific network defects and tune mechanical properties [10] [11]. The gel point conversion for systems utilizing pentaerythritol tetrakis(3-mercaptopropionate) typically occurs at 20-40% conversion, depending on the specific acrylate comonomer and reaction conditions [1] [5].
The tetrafunctional architecture of pentaerythritol tetrakis(3-mercaptopropionate) makes it an exceptional building block for dendritic macromolecular engineering applications. The four strategically positioned thiol groups, each linked through mercaptopropionate ester bonds to the central pentaerythritol core, provide multiple reactive sites for controlled polymer chain growth and branching [12] [13]. This unique molecular architecture enables the synthesis of complex dendritic structures with precisely controlled molecular weight, functionality, and topology.
The application of pentaerythritol tetrakis(3-mercaptopropionate) as a multifunctional chain transfer agent in radical polymerization has been extensively demonstrated in the synthesis of star-shaped polymers. The tetrafunctional nature of the compound allows for the formation of star polymers with up to four arms radiating from the central core [14]. When employed in the polymerization of methyl methacrylate in the presence of azobisisobutyronitrile initiator, the compound enables the synthesis of star-shaped polymethyl methacrylate with controlled molecular weights ranging from 10,000 to 50,000 Da [14].
The dendritic network formation utilizing pentaerythritol tetrakis(3-mercaptopropionate) involves a step-wise approach where the thiol groups undergo sequential reactions with ene-functionalized monomers. This process allows for the generation of second-generation dendritic structures through thiol-ene click reactions with allyl-functionalized compounds [15]. The resulting dendritic networks exhibit enhanced surface area, multiple reactive sites, and controlled branching patterns that are valuable for applications in drug delivery, catalysis, and advanced materials [12] [16].
The synthesis of amphiphilic heteroarm star-shaped polymers represents another significant application of pentaerythritol tetrakis(3-mercaptopropionate) in dendritic macromolecular engineering. Through sequential free radical polymerization processes, the compound serves as a macro-chain transfer agent, enabling the formation of polymers with distinct hydrophilic and hydrophobic segments [14]. The resulting amphiphilic structures demonstrate self-assembly behavior in aqueous solutions, forming micelles with controlled size distributions ranging from 214.3 to 341.7 nm depending on the degree of polymerization [14].
The incorporation of pentaerythritol tetrakis(3-mercaptopropionate) in dendritic network architectures provides opportunities for post-polymerization functionalization. The residual thiol groups that remain unreacted during initial network formation can be utilized for subsequent click reactions, enabling the introduction of specific functionalities such as fluorescent labels, bioactive molecules, or responsive elements [17]. This capability is particularly valuable in the development of smart materials and biomedical applications where specific biological interactions are required.
The thermal and mechanical properties of dendritic networks based on pentaerythritol tetrakis(3-mercaptopropionate) can be systematically tuned through control of the branching density and molecular weight of the polymer arms. Higher branching densities, achieved through increased thiol functionality utilization, result in networks with enhanced thermal stability and mechanical strength [12] [18]. The glass transition temperatures of these dendritic networks can be adjusted across a wide range from 17°C to 57°C, depending on the specific network architecture and composition [18].
The precise control of crosslink density in thiol-ene networks represents a fundamental aspect of polymer network design that can be effectively achieved through systematic modulation of stoichiometric thiol-ene ratios. Pentaerythritol tetrakis(3-mercaptopropionate), with its four reactive thiol groups, provides an ideal platform for investigating the relationship between stoichiometry and network properties [19] [10]. The step-growth nature of thiol-ene polymerization ensures that deviations from stoichiometric balance result in predictable changes in network architecture and mechanical properties.
At stoichiometric ratios (1:1 thiol:ene), pentaerythritol tetrakis(3-mercaptopropionate) systems achieve maximum crosslink density, resulting in networks with optimal mechanical properties and minimal network defects [19]. Under these conditions, the gel point conversion occurs at approximately 33-50% conversion, consistent with theoretical predictions for tetrafunctional thiol systems [19] [11]. The resulting networks exhibit uniform structure with minimal dangling chains or unreacted functional groups, leading to superior mechanical performance and thermal stability.
The implementation of off-stoichiometric ratios provides a powerful tool for tuning network properties. When thiol-deficient conditions are employed (2:3 thiol:ene ratio), the crosslink density is reduced by approximately 33%, resulting in networks with significantly lower modulus values [19]. This reduction in crosslink density is accompanied by an increase in gel point conversion to 40-60%, reflecting the presence of unreacted ene groups that contribute to network flexibility but reduce overall crosslinking efficiency [19] [10].
The mathematical relationship between stoichiometric ratio and crosslink density can be described through rubber elasticity theory. The theoretical crosslink density (ρx,theo) is calculated using the equation: ρx,theo = (f[linker thiol][ene] - 2)/2[PEG]Q0/QTheo, where f represents the functionality of the thiol monomer [19]. For pentaerythritol tetrakis(3-mercaptopropionate) with f = 4, deviations from stoichiometry directly impact the available crosslinking sites and resulting network properties.
The mechanical properties of networks formed from pentaerythritol tetrakis(3-mercaptopropionate) demonstrate a direct correlation with crosslink density. Systems prepared at stoichiometric ratios exhibit Young's modulus values ranging from 10-100 MPa, depending on the specific ene comonomer and polymerization conditions [19]. When off-stoichiometric conditions are employed, the modulus can be systematically reduced to values as low as 1-28 kPa, making these materials suitable for tissue engineering and biomedical applications where softer, more flexible networks are required [19].
The swelling behavior of thiol-ene networks provides additional insight into the relationship between stoichiometry and network architecture. Networks prepared at stoichiometric ratios typically exhibit lower swelling ratios due to higher crosslink density, while off-stoichiometric networks show increased swelling capacity reflecting the presence of network defects and reduced crosslinking [19] [20]. The equilibrium swelling ratio (Q) can be used to calculate experimental crosslink density using the equation: ρx,exp = GexpQ^(1/3)exp/RT, where G represents the shear modulus and R is the ideal gas constant [19].
The tunable crosslink density achieved through stoichiometric control enables the development of materials with gradient properties. By systematically varying the thiol-ene ratio across a material, it becomes possible to create networks with spatially varying mechanical properties [10]. This capability is particularly valuable in applications such as tissue engineering scaffolds where different regions require distinct mechanical characteristics to match native tissue properties.
The degradation behavior of thiol-ene networks is also influenced by crosslink density modulation. Networks with higher crosslink density, achieved through stoichiometric balance, exhibit slower degradation rates due to the increased number of covalent bonds that must be cleaved [21]. Conversely, networks with reduced crosslink density through off-stoichiometric conditions demonstrate faster degradation, making them suitable for applications requiring controlled biodegradation [21] [20].